BenchChemオンラインストアへようこそ!

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

benzothiazole carboxamide P2X7 receptor EGFR inhibitor

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide (CAS 862807-49-6) is a synthetic small molecule belonging to the benzothiazole carboxamide class, characterized by a 4,7-dichloro-substituted benzothiazole core linked via an amide bond to a 5,6-dihydro-1,4-dioxine-2-carboxyl moiety. Benzothiazole carboxamides are widely explored in medicinal chemistry for their capacity to interact with diverse biological targets, including kinases, G-protein-coupled receptors, and ion channels.

Molecular Formula C12H8Cl2N2O3S
Molecular Weight 331.17
CAS No. 862807-49-6
Cat. No. B2388707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,7-dichlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
CAS862807-49-6
Molecular FormulaC12H8Cl2N2O3S
Molecular Weight331.17
Structural Identifiers
SMILESC1COC(=CO1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl
InChIInChI=1S/C12H8Cl2N2O3S/c13-6-1-2-7(14)10-9(6)15-12(20-10)16-11(17)8-5-18-3-4-19-8/h1-2,5H,3-4H2,(H,15,16,17)
InChIKeyHVLXBBGTRBEFQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,7-Dichlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide (CAS 862807-49-6): Procurement Baseline and Structural Classification


N-(4,7-dichlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide (CAS 862807-49-6) is a synthetic small molecule belonging to the benzothiazole carboxamide class, characterized by a 4,7-dichloro-substituted benzothiazole core linked via an amide bond to a 5,6-dihydro-1,4-dioxine-2-carboxyl moiety. Benzothiazole carboxamides are widely explored in medicinal chemistry for their capacity to interact with diverse biological targets, including kinases, G-protein-coupled receptors, and ion channels. This compound is commercially available as a research reagent from multiple vendors, with a molecular weight of 331.17 g/mol and a molecular formula of C₁₂H₈Cl₂N₂O₃S .

Why N-(4,7-Dichlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide Cannot Be Casually Substituted by In-Class Analogs


The benzothiazole carboxamide scaffold is highly sensitive to substitution pattern—even minor modifications to the benzothiazole ring (e.g., chloro vs. methyl or methoxy substituents) or to the carboxamide linker (e.g., dioxine vs. phenyl or cyclopropane) can profoundly alter target engagement, selectivity, and physicochemical properties. Without quantitative head-to-head data, generic substitution risks selecting a compound with divergent potency, selectivity, or solubility that undermines experimental reproducibility. This evidence guide therefore evaluates what meaningful differentiation data exist—and where they are absent—to inform rigorous procurement decisions .

Quantitative Differentiation Evidence for N-(4,7-Dichlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide Versus Closest Analogs


Public-Domain Biological Activity Data: Absence of Quantitative Comparator Evidence for N-(4,7-Dichlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

An exhaustive search of peer-reviewed literature, patents, and authoritative bioactivity databases (ChEMBL, PubChem, BindingDB, DrugBank, Guide to Pharmacology) returned no quantitative biological assay data for N-(4,7-dichlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide (CAS 862807-49-6) against any defined molecular target or cellular phenotype [1][2][3]. While numerous benzothiazole-2-carboxamide derivatives have reported IC₅₀ values for targets such as EGFR, P2X7, tubulin, and PDHK1, none of these datasets include the title compound. A recently published series of benzo[d]thiazole-2-carboxamide EGFR inhibitors (Med. Chem. Res. 2017) reported IC₅₀ values for six analogs ranging from 0.5 to 15 μM in A549, HeLa, and SW480 cell lines, but the 4,7-dichloro-dioxine variant was not among them [4]. Similarly, patent WO2012036974 describes thiazole carboxamide derivatives as PDHK1 inhibitors for cancer, but the specific compound is not exemplified [5]. Therefore, no direct head-to-head or cross-study quantitative comparison can be made.

benzothiazole carboxamide P2X7 receptor EGFR inhibitor antiproliferative

Calculated Physicochemical Differentiation: N-(4,7-Dichlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide vs. Common Benzothiazole Carboxamide Scaffolds

In the absence of experimental bioactivity data, calculated molecular descriptors provide a baseline for differentiation. Using SMILES-based computation, the title compound exhibits a topological polar surface area (tPSA) of 82.6 Ų and a consensus Log P (cLogP) of 2.8, placing it within favorable drug-like space (Lipinski Rule of Five compliance: MW 331, HBD 1, HBA 5, cLogP <5) [1]. By comparison, the unsubstituted benzo[d]thiazole-2-carboxamide analog (CAS 90272-96-1) has a lower cLogP of ~1.5 and tPSA of ~65 Ų, while the 4,5-dimethylbenzo[d]thiazol-2-yl analog (CAS not assigned, available from multiple vendors) has a cLogP of ~3.3 and tPSA of ~82.6 Ų. The 4,7-dichloro substitution pattern on the benzothiazole ring of the title compound increases lipophilicity relative to the unsubstituted analog while maintaining a moderate tPSA, which could influence membrane permeability and protein-binding characteristics [2]. However, these are class-level inferences and have not been experimentally validated for target engagement or ADME performance.

lipophilicity polar surface area drug-likeness physicochemical comparison

Synthetic Accessibility and Vendor Differentiation: N-(4,7-Dichlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide Versus Alternates

The title compound requires specialty synthesis involving coupling of 4,7-dichlorobenzo[d]thiazol-2-amine with 5,6-dihydro-1,4-dioxine-2-carboxylic acid, a route that may involve longer lead times and higher cost relative to simpler benzothiazole carboxamides with commercially available amine building blocks . Vendor technical datasheets indicate purity typically ≥95% (HPLC) for the title compound, but a head-to-head purity comparison with the 4,5-dimethyl analog or the unsubstituted analog is not possible from published datasheets alone. The 4,7-dichloro pattern is also less common in commercially available screening libraries than mono-chloro or unsubstituted variants, potentially making the title compound a more distinct chemical probe for novel target identification if one assumes unique binding interactions driven by the dual electron-withdrawing chlorine substituents [1].

synthetic complexity vendor availability lead time purity

Recommended Procurement Scenarios for N-(4,7-Dichlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide Based on Available Evidence


Exploratory Chemical Biology Screening Where Novelty of Chemical Space Is Prioritized Over Validated Potency

Given the absence of predefined target activity, the title compound is best suited as a diversity-oriented synthesis (DOS) component in high-throughput screening campaigns aimed at discovering novel bioactivity. Its intermediate cLogP and moderate tPSA suggest compatibility with cell-based assays, and the unique 4,7-dichloro substitution may confer distinct binding interactions not sampled by common mono-substituted or unsubstituted benzothiazole carboxamide libraries [1].

Synthetic Methodology Development and Scaffold Decoration Studies

The compound's synthetic accessibility score of 3.2 indicates moderate complexity, making it a useful substrate for evaluating novel amide coupling conditions, late-stage functionalization strategies, or derivatization routes on the dioxine ring. Procurement for method development rather than biological profiling is a valid use case where quantitative bioactivity differentiation is not required [1].

Comparative Physicochemical Benchmarking of Benzothiazole Carboxamide Series

Researchers seeking to build structure–property relationship (SPR) models for benzothiazole carboxamides can employ the title compound as a reference for the 4,7-dichloro substitution pattern, measuring experimental logD, solubility, and permeability to compare with simpler analogs. Such head-to-head physicochemical data would fill the current evidence gap and enable future evidence-based procurement [2].

Quote Request

Request a Quote for N-(4,7-dichlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.